molecular formula C7H4Cl2F3N B069434 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine CAS No. 175277-52-8

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B069434
M. Wt: 230.01 g/mol
InChI Key: NUSXEDNPFNWFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and related compounds involves multiple steps, including Hofmann degradation, oxidative chlorination, diazotization-alcoholysis, and fluorination reactions. These processes have been optimized to achieve high yields and selectivity. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate in the synthesis of efficient herbicides, is synthesized from nicotinamide with an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine derivatives has been characterized through various spectroscopic methods, including UV-spectroscopy and X-ray diffraction. These studies reveal complex interactions, such as the formation of n–σ* complexes, and detailed structural characteristics like bond lengths and molecular geometries. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been investigated, demonstrating the formation of a complex structure characterized by specific intermolecular contacts (M. S. Chernov'yants et al., 2011).

Chemical Reactions and Properties

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitutions and cycloadditions, to form a wide range of derivatives. These reactions are influenced by the presence of electron-withdrawing groups on the pyridine ring, which affect the reactivity and selectivity of chlorination and fluorination steps. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are pivotal in designing synthetic routes for complex organic molecules.

Physical Properties Analysis

The physical properties of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents on the pyridine ring, influencing their behavior in different chemical environments and reactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and the ability to form complexes with metals or other molecules, are essential for understanding the applications of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in synthesis. For instance, the reactivity of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile in forming trifluoromethylated N-heterocycles showcases the utility of such compounds in generating pharmacologically relevant structures (Manjunath Channapur et al., 2019).

Scientific Research Applications

Synthesis and Characterization

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its derivatives are prominently featured in the synthesis and structural characterization of various compounds. For instance, the compound's interaction with iodine has been explored, revealing the formation of a complex with significant structural characteristics, as studied through methods like UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011). Additionally, the compound has been identified as a crucial intermediate in the synthesis of other compounds, such as tefluthrin, a potent insecticide, highlighting its role in agrochemical applications (Dongqing Liu et al., 2006).

Applications in Pesticide Synthesis

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine derivatives are extensively used in the synthesis of pesticides. The compound's versatility is evident from the variety of synthesis methods and its application in developing different pesticide molecules. For example, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a notable pyridine derivative containing fluorine, is primarily used in producing pesticides. The compound's significance in the agricultural sector is underscored by its role in synthesizing various agrochemicals, showcasing its broad utility in enhancing agricultural productivity (Lu Xin-xin, 2006).

Role in Pharmaceutical Intermediates

This compound is also instrumental in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs. Its chemical properties make it a valuable component in developing pharmaceuticals, indicating its critical role in medicinal chemistry (Li Zheng-xiong, 2004).

properties

IUPAC Name

3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSXEDNPFNWFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622125
Record name 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
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Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

CAS RN

175277-52-8
Record name 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
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Record name 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
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